2-(2-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide
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Overview
Description
2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage, which is a functional group known for its versatility in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE typically involves the condensation of 4-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a phenoxyacetyl chloride derivative under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with various biomolecules, potentially inhibiting or modifying their activity. This interaction can affect molecular pathways involved in inflammation, microbial growth, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-METHOXY-4-{(E)-[(3-PYRIDINYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)-N-(2-METHYL-5-NITROPHENYL)ACETAMIDE
- 2-(4-METHYLSULFONYLPHENYL)INDOLE DERIVATIVES
Uniqueness
2-(2-{[(E)-2-(4-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE is unique due to its specific hydrazone linkage and phenoxyacetyl structure, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may offer different pharmacological profiles and applications in various fields.
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[2-[(E)-[(4-methylphenyl)hydrazinylidene]methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C22H21N3O2/c1-17-11-13-20(14-12-17)25-23-15-18-7-5-6-10-21(18)27-16-22(26)24-19-8-3-2-4-9-19/h2-15,25H,16H2,1H3,(H,24,26)/b23-15+ |
InChI Key |
NBQXDTAHBHQIFS-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C/C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NN=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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